molecular formula C12H22N2O2 B1403954 Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1260802-34-3

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No. B1403954
M. Wt: 226.32 g/mol
InChI Key: MOMZQKDPZCSNQR-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is a white solid and has a molecular weight of 226.32 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate consists of a spiro[2.5]octane ring system with an amino group at the 8-position and a tert-butyl carboxylate group at the 5-position . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)12(8-14)5-6-12/h9H,4-8,13H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is a white solid . Its molecular weight is 226.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

  • Chemical Name : Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
  • CAS Number : 1260802-34-3
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Physical Form : White Solid

This compound is typically used as a laboratory chemical and for the manufacture of chemical compounds . It’s important to note that handling this compound requires appropriate safety measures as it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)12(8-14)5-6-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZQKDPZCSNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856650
Record name tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate

CAS RN

1260802-34-3
Record name tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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